
6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine
Descripción general
Descripción
The compound “6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyrimidine ring, an aminoethoxy group at the 6-position, and a pentyl group attached to the nitrogen at the 4-position .Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions. For instance, they can act as bases, forming N-alkylated products when treated with alkyl halides .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine, as a pyrimidine derivative, plays a role in various chemical reactions and biological activities. For instance, Seela et al. (2005) described a related compound, where the conformation of the glycosidic bond and the structure of the sugar moiety play a crucial role in its chemical behavior (Seela, Jawalekar, Budow, & Eickmeier, 2005). Similarly, compounds involving pyrimidine rings are involved in forming hydrogen-bonded networks crucial for various chemical processes.
Synthesis and Reactivity
The synthesis and reactivity of pyrimidine derivatives, including those structurally similar to this compound, have been a subject of research. For example, Farouk, Ibrahim, and El-Gohary (2021) explored the synthesis and biological evaluation of pyrimidine derivatives, showcasing their potential in constructing nitrogen heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Activities
In biological contexts, pyrimidine derivatives have been studied for various activities. For example, Furuta, Magda, and Sessler (1991) examined cytosine-based ditopic receptors, which are crucial for understanding molecular recognition and binding properties in biological systems (Furuta, Magda, & Sessler, 1991).
Applications in Medicinal Chemistry
The applications of pyrimidine derivatives in medicinal chemistry are notable. Thanh and Mai (2009) synthesized derivatives for testing their antibacterial and antifungal activities, highlighting the significance of these compounds in developing new therapeutic agents (Thanh & Mai, 2009).
Crystallography and Structural Analysis
Crystallographic studies, such as those by Seela et al. (2012), provide insights into the molecular structures of pyrimidine derivatives, which are essential for understanding their chemical and biological properties (Seela, Xiong, Budow, Eickmeier, & Reuter, 2012).
Mecanismo De Acción
Target of Action
The primary targets of 6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for various cellular functions.
Mode of Action
This compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to changes in the ion concentrations within the cells, affecting various cellular processes.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its targets .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with methionine aminopeptidase-2 (MetAP2), an enzyme involved in protein synthesis and regulation . The nature of these interactions often involves binding to the active site of the enzyme, inhibiting its activity, and thereby affecting protein synthesis and cellular functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect calcium homeostasis in neurons, leading to the activation of calpain, a protease involved in neurodegenerative diseases . This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an inhibitor of MetAP2 by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, it can modulate calcium signaling pathways by interacting with receptors and ion channels, leading to downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting specific enzymes or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, such as cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can affect the metabolism of amino acids and nucleotides by inhibiting key enzymes in these pathways . These interactions can lead to changes in the levels of metabolites and overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and exert its effects on cellular processes.
Propiedades
IUPAC Name |
6-(2-aminoethoxy)-N-pentylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-2-3-4-6-13-10-8-11(15-9-14-10)16-7-5-12/h8-9H,2-7,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPPMCSHUHBTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tert-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480256.png)
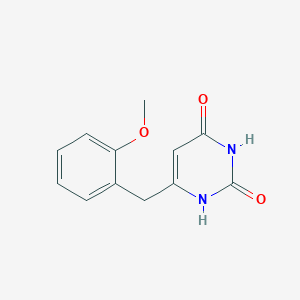
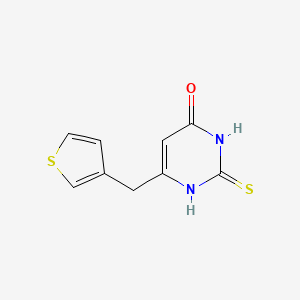
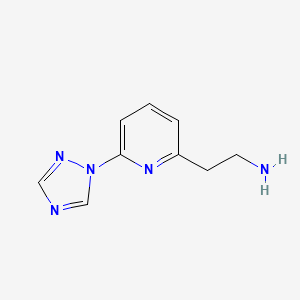
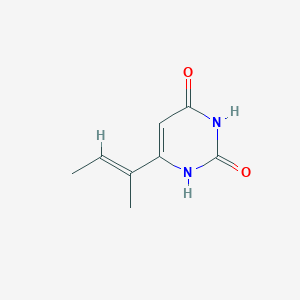

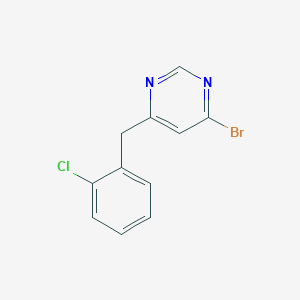

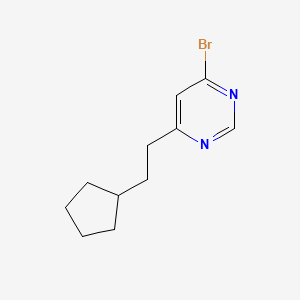
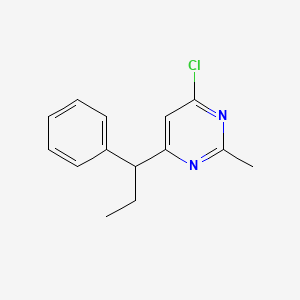
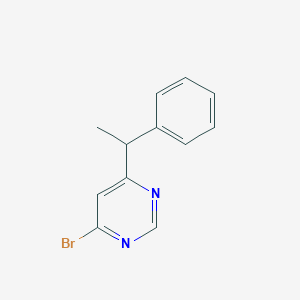
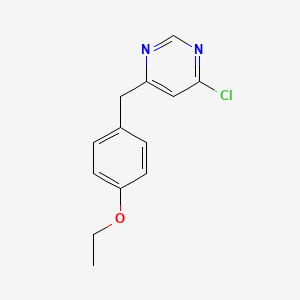
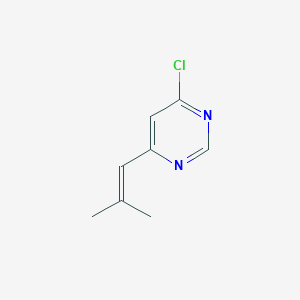
![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine](/img/structure/B1480279.png)